1-(2-Methoxy-5-morpholinophenyl)thiourea
Overview
Description
1-(2-Methoxy-5-morpholinophenyl)thiourea is an organic compound with the molecular formula C12H17N3O2S It is characterized by the presence of a thiourea group attached to a phenyl ring, which is further substituted with a methoxy group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-5-morpholinophenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-5-morpholinophenyl isothiocyanate with an amine. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under mild conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiourea derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-5-morpholinophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The methoxy and morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group may yield sulfonyl derivatives, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
1-(2-Methoxy-5-morpholinophenyl)thiourea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2-Methoxy-5-morpholinophenyl)thiourea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The methoxy and morpholine groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
1-(2-Methoxy-5-morpholinophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-(2-Methoxyphenyl)thiourea: Lacks the morpholine ring, which may affect its solubility and biological activity.
1-(2-Morpholinophenyl)thiourea: Lacks the methoxy group, potentially altering its chemical reactivity and interactions with biological targets.
1-(2-Methoxy-5-methylphenyl)thiourea: Contains a methyl group instead of a morpholine ring, which may influence its physical and chemical properties.
The unique combination of the methoxy and morpholine groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2-methoxy-5-morpholin-4-ylphenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-16-11-3-2-9(8-10(11)14-12(13)18)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3,(H3,13,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCJPPOEVGOZJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCOCC2)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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